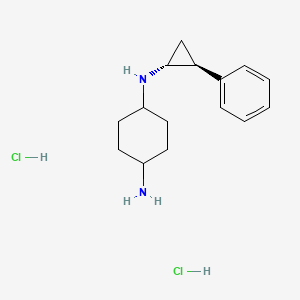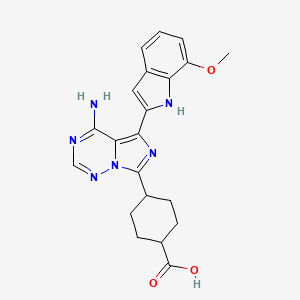
パシレチドジアスパルテート
概要
説明
Pasireotide diaspartate is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity. It is marketed under the trade name Signifor and is primarily used in the treatment of Cushing’s disease and acromegaly . Pasireotide diaspartate is a somatostatin analog that binds to somatostatin receptors, inhibiting the secretion of corticotropin from the pituitary adenoma in patients with Cushing’s disease .
科学的研究の応用
Pasireotide diaspartate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and receptor binding.
Biology: Investigated for its effects on somatostatin receptors and hormone secretion.
Medicine: Primarily used in the treatment of Cushing’s disease and acromegaly
作用機序
Pasireotide exerts its pharmacological effects by binding to a broad spectrum of somatostatin receptors, including subtypes 1, 3, and 5 . This binding inhibits the secretion of adrenocorticotropic hormone (ACTH), leading to reduced cortisol levels in patients with Cushing’s disease . Pasireotide also inhibits the release of human growth hormone (HGH), glucagon, and insulin, making it effective in the treatment of acromegaly .
Safety and Hazards
生化学分析
Biochemical Properties
Pasireotide Diaspartate exhibits a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2 . The binding and activation of the somatostatin receptors cause inhibition of ACTH secretion and result in reduced cortisol secretion in Cushing’s disease patients . This agent is also more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin .
Cellular Effects
Pasireotide Diaspartate has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting ACTH secretion, which results in reduced cortisol secretion in Cushing’s disease patients . This agent also inhibits the release of human growth hormone (HGH), glucagon, and insulin .
Molecular Mechanism
The molecular mechanism of Pasireotide Diaspartate involves its activation of a broad spectrum of somatostatin receptors . The binding and activation of these receptors inhibit ACTH secretion, leading to reduced cortisol secretion in Cushing’s disease patients . Pasireotide Diaspartate is also more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin .
Temporal Effects in Laboratory Settings
Long-term disease control has been reported in patients treated with Pasireotide Diaspartate . The biochemical effectiveness of Pasireotide Diaspartate is burdened by the negative impact on glucose tolerance .
Metabolic Pathways
Pasireotide Diaspartate is involved in the somatostatin signaling pathway . It inhibits the secretion of various hormones and neurotransmitters, thereby affecting metabolic flux and metabolite levels .
Transport and Distribution
Pasireotide Diaspartate is widely distributed and has a volume of distribution of >100L . It is eliminated mostly by hepatic clearance (biliary excretion) with some minor renal clearance .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pasireotide involves the sequential addition of amino acids on a solid phase to yield linear protected pasireotide, which is then deprotected and cyclized to form the final product . The process typically involves the use of protecting groups and activating agents to ensure the correct sequence and structure of the peptide.
Industrial Production Methods: Industrial production of pasireotide diaspartate involves fragment coupling to achieve high purity (greater than 99.0% by HPLC) . The process is scalable and involves the use of a tartaric acid buffer to prepare a sterile solution for subcutaneous injection .
化学反応の分析
Types of Reactions: Pasireotide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to achieve the desired pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis of pasireotide include N,O-bis(trimethylsilyl)acetamide (BSA) and N-hydroxysuccinimide ester (NHS) as coupling agents . The reactions are typically carried out under controlled conditions to ensure high yield and purity.
Major Products Formed: The major product formed from these reactions is the cyclic hexapeptide pasireotide, which exhibits high affinity for somatostatin receptors and is used in the treatment of endocrine disorders .
類似化合物との比較
Pasireotide is unique among somatostatin analogs due to its high affinity for somatostatin receptor subtype 5, which is overexpressed in corticotroph adenoma cells . This distinguishes it from other somatostatin analogs such as octreotide and lanreotide, which have different receptor binding profiles .
Similar Compounds:
Octreotide: Another somatostatin analog used in the treatment of acromegaly and certain types of tumors.
Lanreotide: Similar to octreotide, used for long-term treatment of acromegaly and neuroendocrine tumors.
Vapreotide: A somatostatin analog used primarily for the treatment of esophageal variceal bleeding.
Pasireotide’s broader binding profile and higher affinity for specific receptor subtypes make it a more effective treatment option for certain endocrine disorders .
特性
IUPAC Name |
(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H66N10O9.2C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2*2-/m100/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEFMPSSNFRRNC-HQUONIRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H80N12O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
820232-50-6 | |
| Record name | Pasireotide diaspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820232506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PASIREOTIDE DIASPARTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4P76SY3N4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




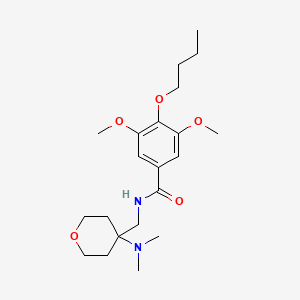

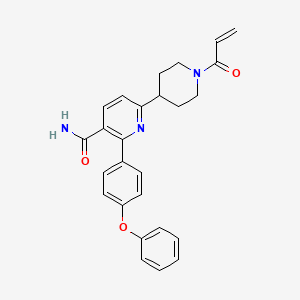
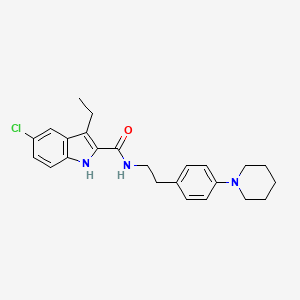

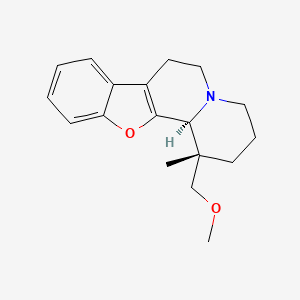
![(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B609771.png)


